molecular formula C19H23N3O3S B6783619 N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide

N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide

Cat. No.: B6783619
M. Wt: 373.5 g/mol
InChI Key: VAKHLMMUWJBDDN-RBUKOAKNSA-N
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Description

N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a synthetic compound that has gained attention for its potential applications in various scientific fields. This article explores its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the pyridin-3-yloxolan moiety. Specific reagents and conditions vary, but commonly include:

  • Starting Materials: : Isoquinoline derivatives, pyridin-3-yl oxolanes, and sulfonyl chlorides.

  • Reagents: : Methylating agents, base catalysts (e.g., sodium hydride), and solvents like dichloromethane.

  • Conditions: : Reaction temperatures range from 0°C to room temperature, depending on the step.

Industrial Production Methods

Industrial production focuses on optimizing yields and scalability. Methods such as continuous flow synthesis and high-throughput screening of reaction conditions are employed. Large-scale reactors ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Conversion of functional groups, often involving reagents like potassium permanganate.

  • Reduction: : Typically performed with hydrogenation catalysts.

  • Substitution: : Both electrophilic and nucleophilic substitutions, utilizing agents such as halogenating reagents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous solution at elevated temperatures.

  • Reduction: : Hydrogen gas with palladium on carbon.

  • Substitution: : Anhydrous solvents like toluene with appropriate halogenating agents.

Major Products Formed

The major products formed depend on the specific reactions, but generally include modified isoquinoline derivatives, pyridin-3-yl compounds, and various sulfonamide analogs.

Scientific Research Applications

N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide has shown promise in several fields:

  • Chemistry: : Used as a building block for complex organic syntheses.

  • Biology: : Investigated for its potential as a molecular probe in cellular studies.

  • Medicine: : Explored as a candidate for drug development, particularly in targeting neurological disorders.

  • Industry: : Utilized in the production of specialized polymers and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in various biological pathways. It acts by modulating the activity of these targets, leading to altered cellular responses. The detailed mechanism is under investigation but involves binding to active sites and influencing signaling cascades.

Comparison with Similar Compounds

Unique Characteristics

Compared to other similar compounds, N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide stands out due to its unique structure and high specificity for certain biological targets. Its combination of the isoquinoline and pyridin-3-yloxolan moieties imparts distinct chemical properties.

List of Similar Compounds

  • N-methylisoquinoline sulfonamides

  • 2-pyridinyl isoquinoline derivatives

  • 3,4-dihydroisoquinoline analogs

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in scientific and industrial advancements.

Properties

IUPAC Name

N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-21(18-9-12-25-19(18)16-7-4-10-20-13-16)26(23,24)22-11-8-15-5-2-3-6-17(15)14-22/h2-7,10,13,18-19H,8-9,11-12,14H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKHLMMUWJBDDN-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1C2=CN=CC=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCO[C@@H]1C2=CN=CC=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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